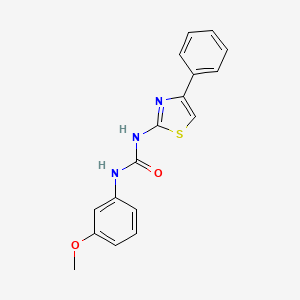
1-(3-Methoxyphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methoxyphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)urea is a compound with potential pharmacological properties. It is a thiazolylurea derivative that has been synthesized and studied for its potential use in scientific research. This compound has been found to have a variety of biological effects and has been studied extensively in vitro and in vivo.
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)urea is not fully understood. However, it has been found to inhibit the activity of certain enzymes, such as COX-2 and MMPs, which are involved in inflammation and cancer progression. This compound has also been found to induce apoptosis in cancer cells and inhibit the growth of various microorganisms.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. This compound has also been found to inhibit the growth of cancer cells and induce apoptosis in these cells. In addition, it has been found to have antimicrobial properties and inhibit the growth of various microorganisms.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(3-Methoxyphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)urea in lab experiments is its potential use in the treatment of various diseases, including cancer, inflammation, and infectious diseases. This compound has been found to have a variety of biological effects and has been studied extensively in vitro and in vivo. However, one limitation of using this compound in lab experiments is its potential toxicity and side effects. Further studies are needed to determine the optimal dosage and potential side effects of this compound.
Future Directions
There are several future directions for the study of 1-(3-Methoxyphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)urea. One direction is to further investigate the mechanism of action of this compound and its potential use in the treatment of various diseases. Another direction is to study the potential side effects and toxicity of this compound in vivo. In addition, further studies are needed to optimize the synthesis method and improve the yield of this compound. Finally, the potential use of this compound as a lead molecule for the development of new drugs should be investigated.
Synthesis Methods
The synthesis of 1-(3-Methoxyphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)urea involves the reaction of 2-aminothiazole with phenyl isocyanate followed by the reaction of the resulting intermediate with 3-methoxyaniline. The final product is obtained by recrystallization from ethanol. This synthesis method has been optimized to produce high yields of the desired compound.
Scientific Research Applications
1-(3-Methoxyphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)urea has been studied for its potential use in scientific research. It has been found to have a variety of biological effects, including anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has been studied in vitro and in vivo for its potential use in the treatment of various diseases, including cancer, inflammation, and infectious diseases.
properties
IUPAC Name |
1-(3-methoxyphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-22-14-9-5-8-13(10-14)18-16(21)20-17-19-15(11-23-17)12-6-3-2-4-7-12/h2-11H,1H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMFNKMYBMMGSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=NC(=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Benzylsulfanyl)-5-[4-(methylsulfonyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2902586.png)
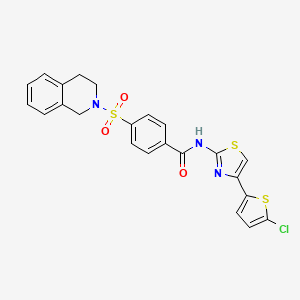
![3-[3-Ethoxy-4-(2-methylpropoxy)phenyl]prop-2-enoic acid](/img/structure/B2902589.png)
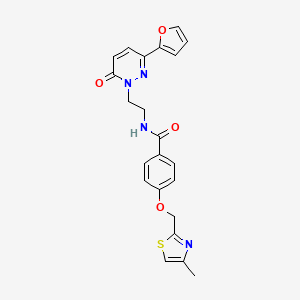
![2-[4-(4-Methylbenzenesulfonyl)piperazine-1-carbonyl]benzoic acid](/img/structure/B2902592.png)
![3-methyl-N-[(oxolan-3-yl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B2902593.png)
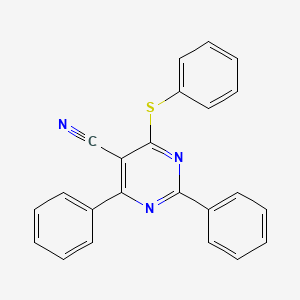
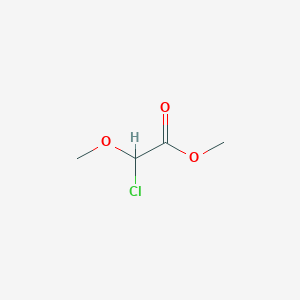
![4-Chloro-1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2902604.png)
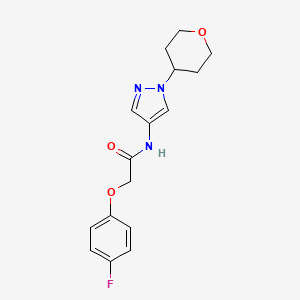
![Tert-butyl N-[2-(2-methylsulfonylpyrimidin-5-yl)ethyl]carbamate](/img/structure/B2902606.png)
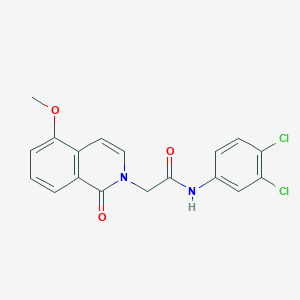
![6-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B2902608.png)
![2-(azepane-1-carbonyl)-1-(3-methoxypropyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2902609.png)